N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c1-10-3-4-15(11(2)5-10)16-9-28-18(19-16)20-17(23)12-6-13(21(24)25)8-14(7-12)22(26)27/h3-9H,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISTVKJXPQRAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves multiple steps:
Bromination: The process begins with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide (CuBr2) to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.
Thiazole Ring Formation: The brominated compound reacts with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine.
Amidation: The thiazole amine is then reacted with 3,5-dinitrobenzoyl chloride to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Oxidized derivatives of the thiazole or phenyl rings.
Reduction: Amino derivatives of the nitrobenzamide moiety.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly as an inhibitor of specific enzymes involved in cell division.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide exerts its effects involves the inhibition of key enzymes in cellular processes. For example, it has been shown to inhibit the Nek2 and Hec1 enzymes, which are crucial for cell mitosis . This inhibition disrupts the mitotic process, leading to cell cycle arrest and potentially cell death.
Comparison with Similar Compounds
Structural Analogues of 3,5-Dinitrobenzamide Derivatives
The 3,5-dinitrobenzamide scaffold is a common feature in several bioactive compounds. Below is a comparative analysis of key analogues:
Key Structural and Functional Differences
Core Heterocycle Variations: The target compound’s 1,3-thiazole core is shared with N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide . In contrast, N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide employs a 1,3,4-thiadiazole ring, which may enhance metabolic stability due to sulfur-rich heterocycles.
Substituent Effects :
- Electron-Withdrawing Groups : The 3,5-dinitrobenzamide group in the target compound and N-(4-Bromophenyl)-3,5-dinitrobenzamide enhances electrophilicity, favoring interactions with biological targets like enzymes or DNA.
- Aromatic Substituents : The 2,4-dimethylphenyl group on the thiazole ring (target) provides steric bulk and moderate electron-donating effects compared to the sulfamoyl group in or the hydrazineyl group in .
Synthetic Yields and Methods :
Spectroscopic and Crystallographic Insights
- IR Spectroscopy : Hydrazinecarbothioamide derivatives show distinct C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches, absent in the target compound, which would instead exhibit thiazole-related vibrations (C-N, C-S).
- Crystallography: N-(4-Bromophenyl)-3,5-dinitrobenzamide crystallizes in a monoclinic system, with nitro groups adopting planar configurations—a feature likely shared with the target compound.
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 353.4 g/mol. The compound features a thiazole ring, which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3O3S |
| Molecular Weight | 353.4 g/mol |
| InChI Key | YZCPIVJFUOCTLD-UHFFFAOYSA-N |
Synthesis
The compound can be synthesized through a one-pot reaction involving 2-amino-4-(2,4-dimethylphenyl)thiazole and 3,5-dinitrobenzoyl chloride in a suitable solvent like phosphorus oxychloride. The reaction conditions typically involve refluxing for several hours followed by crystallization from an appropriate solvent mixture.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL depending on the strain tested.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound demonstrated cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). IC50 values were reported to be around 30 µM for HeLa cells and 25 µM for MCF-7 cells.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with the compound.
Anti-inflammatory Effects
In vivo studies using animal models have indicated that the compound possesses anti-inflammatory properties. Administration in models of induced inflammation resulted in significant reductions in edema and inflammatory markers such as TNF-alpha and IL-6.
Case Studies
-
Case Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial activity against clinical isolates.
- Methodology : Disc diffusion method was employed.
- Results : Zones of inhibition were measured; the compound showed superior activity compared to standard antibiotics.
-
Case Study on Cytotoxicity :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : Significant reduction in cell viability was observed at concentrations above 20 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
